

# 1H and 13C NMR spectroscopic analysis of (5-Fluoropyridin-3-yl)methylamine

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## Compound of Interest

Compound Name: (5-Fluoropyridin-3-yl)methylamine

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An Application Guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Analysis of **(5-Fluoropyridin-3-yl)methylamine**

## Authored by: Gemini, Senior Application Scientist Abstract

**(5-Fluoropyridin-3-yl)methylamine** is a key structural motif in medicinal chemistry, valued for its role as a versatile building block in the synthesis of pharmacologically active compounds. The presence of a fluorinated pyridine ring introduces unique electronic properties and metabolic stability, making precise structural confirmation essential. This application note provides a comprehensive guide to the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) analysis of this compound. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the spectral data, including the characteristic chemical shifts and spin-spin coupling constants involving the  $^{19}\text{F}$  nucleus. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the unambiguous characterization of fluorinated heterocyclic compounds.

## Introduction and Scientific Context

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability and binding affinity. Fluoropyridines, in particular, are prevalent scaffolds in modern drug discovery. The analysis of these compounds

by NMR spectroscopy is a powerful tool for structural elucidation.<sup>[1]</sup> However, the presence of the spin-½ <sup>19</sup>F nucleus introduces additional complexity to both <sup>1</sup>H and <sup>13</sup>C NMR spectra through heteronuclear spin-spin coupling. Understanding and correctly interpreting these coupling patterns is critical for accurate structural assignment.

This document focuses on **(5-Fluoropyridin-3-yl)methylamine** (CAS No: 23586-96-1), a compound featuring a fluorinated aromatic ring and a primary amine functionality.<sup>[2][3]</sup> We will explore the causality behind its expected spectral features and provide a systematic approach to its analysis.

## Molecular Structure

To facilitate discussion, the atoms of **(5-Fluoropyridin-3-yl)methylamine** are numbered as shown below.

Caption: Structure of **(5-Fluoropyridin-3-yl)methylamine** with atom numbering.

## Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct spectrometer setup.<sup>[4]</sup>

## Protocol for Sample Preparation

The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated solvents are used to avoid large solvent signals in the <sup>1</sup>H spectrum and to provide a signal for the spectrometer's deuterium lock system.<sup>[5][6]</sup> For **(5-Fluoropyridin-3-yl)methylamine**, which contains a primary amine, a hydrogen-bond accepting solvent like DMSO-d<sub>6</sub> is often preferred over CDCl<sub>3</sub>. This minimizes peak broadening and exchange of the -NH<sub>2</sub> protons with residual acidic protons, allowing for the observation of N-H coupling.

Materials:

- **(5-Fluoropyridin-3-yl)methylamine**
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, >99.9% D)
- High-quality 5 mm NMR tubes and caps

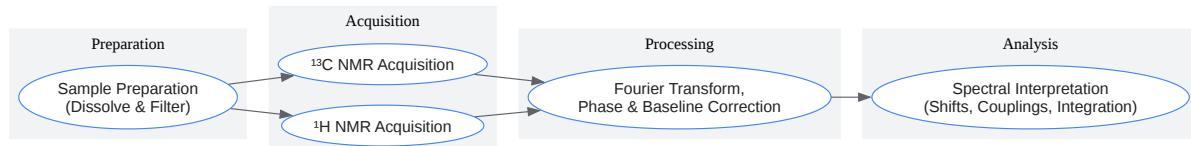
- Glass Pasteur pipette and bulb
- Small vial for dissolution
- Filter (e.g., glass wool plug)

**Procedure:**

- Weigh the Sample: For a standard high-field NMR spectrometer, weigh 5-25 mg of the compound for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR into a clean, dry vial.[\[7\]](#) Higher concentrations can be used for  $^{13}\text{C}$  NMR to reduce acquisition time, but may cause line broadening in the  $^1\text{H}$  spectrum.[\[4\]](#)
- Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO- $\text{d}_6$ ) to the vial.[\[8\]](#)[\[9\]](#) This volume corresponds to a sample height of about 40-50 mm in a standard 5 mm tube.[\[10\]](#)
- Dissolve and Mix: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be gently warmed. A homogeneous solution is crucial for sharp NMR signals.[\[10\]](#)
- Filter and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.[\[4\]](#)[\[9\]](#)
- Cap and Label: Cap the NMR tube securely and label it clearly.[\[7\]](#) Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

## Protocol for NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and can be adapted for other field strengths.



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Caption: General workflow for NMR spectroscopic analysis.

#### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse (e.g., ' zg30' on Bruker systems).
- Number of Scans (NS): 16 to 64, should be a multiple of 8 or 16 for proper phase cycling.[11]
- Relaxation Delay (D1): 2.0 seconds.
- Acquisition Time (AQ): ~2-3 seconds.
- Spectral Width (SW): 12-15 ppm, centered around 6-7 ppm.
- Receiver Gain (RG): Set automatically using an autogain command (e.g., ' rga').[11]

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled single-pulse (e.g., ' zgpg30' on Bruker systems).
- Number of Scans (NS): 512 to 2048, depending on sample concentration.[12]
- Relaxation Delay (D1): 2.0 seconds.
- Acquisition Time (AQ): ~1.0-1.5 seconds.
- Spectral Width (SW): 220-240 ppm, centered around 100 ppm.

## Spectral Analysis and Interpretation

The key to interpreting the spectra lies in understanding how the fluorine atom couples to nearby proton and carbon nuclei. These couplings are transmitted through bonds and their magnitude ( $J$ , in Hz) depends on the number of bonds separating the coupled nuclei.

Caption: Key through-bond  $J$ -couplings involving the fluorine atom.

## Analysis of the $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum is predicted to show four distinct signals: three in the aromatic region and two in the aliphatic region ( $\text{CH}_2$  and  $\text{NH}_2$ ). The electronegative fluorine and nitrogen atoms will generally shift nearby protons to a higher chemical shift (downfield).[13]

- Aromatic Protons ( $\text{H}_2$ ,  $\text{H}_4$ ,  $\text{H}_6$ ):
  - $\text{H}_2$  &  $\text{H}_6$ : These protons are ortho to the ring nitrogen and will be the most downfield, typically  $> 8.0$  ppm. They will appear as complex multiplets.
    - $\text{H}_6$  will show coupling to  $\text{H}_4$  ( $^4\text{JHH}$ ,  $\sim 2\text{-}3$  Hz) and a significant coupling to the fluorine atom ( $^3\text{JHF}$ ,  $\sim 6\text{-}10$  Hz).
    - $\text{H}_2$  will show coupling to  $\text{H}_4$  ( $^4\text{JHH}$ ,  $\sim 2\text{-}3$  Hz) and a smaller long-range coupling to fluorine ( $^5\text{JHF}$ ,  $\sim 1\text{-}3$  Hz).[14]
  - $\text{H}_4$ : This proton is situated between two carbons and will be slightly more upfield. It will appear as a multiplet due to coupling to  $\text{H}_2$  ( $^4\text{JHH}$ ),  $\text{H}_6$  ( $^4\text{JHH}$ ), and a notable coupling to the fluorine atom ( $^3\text{JHF}$ ,  $\sim 6\text{-}10$  Hz). The complexity of these aromatic signals often makes first-order analysis difficult.[15]
- Methylene Protons ( $-\text{CH}_2-$ ):
  - This signal is expected around  $3.8\text{-}4.2$  ppm. The adjacent electron-withdrawing pyridine ring causes a downfield shift compared to a simple alkylamine.
  - The multiplicity will be a singlet if proton exchange with the  $-\text{NH}_2$  group is fast, or a triplet if it couples to the two  $-\text{NH}_2$  protons ( $^3\text{JHH}$ ,  $\sim 5\text{-}7$  Hz), which is often the case in  $\text{DMSO-d}_6$ . It

may also exhibit a small four-bond coupling to fluorine ( $^4\text{JHF}$ , ~1-2 Hz), which could appear as a slight broadening or a fine splitting.

- Amine Protons (-NH<sub>2</sub>):

- This signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d<sub>6</sub>, it may appear as a broad triplet around 2.0-3.5 ppm due to coupling with the adjacent CH<sub>2</sub> group.

Table 1: Predicted <sup>1</sup>H NMR Data for **(5-Fluoropyridin-3-yl)methylamine** in DMSO-d<sub>6</sub>

Signal Assignment	Approx. $\delta$ (ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
H2	8.4 - 8.6	d (broad)	$^5\text{JHF} \approx 1-3$	1H
H6	8.3 - 8.5	dd	$^3\text{JHF} \approx 6-10$ , $^4\text{JHH} \approx 2-3$	1H
H4	7.6 - 7.8	dt	$^3\text{JHF} \approx 6-10$ , $^4\text{JHH} \approx 2-3$	1H
CH <sub>2</sub> -NH <sub>2</sub>	3.8 - 4.2	t	$^3\text{JHH} \approx 6$ , $^4\text{JHF} \approx 1-2$	2H

| CH<sub>2</sub>-NH<sub>2</sub> | 2.0 - 3.5 | t (broad) |  $^3\text{JHH} \approx 6$  | 2H |

Note: Multiplicities of aromatic protons are simplified; they will form a complex second-order system.

## Analysis of the <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show 6 distinct signals, as all carbon atoms are in unique chemical environments. The most informative feature is the large, characteristic splitting of signals due to C-F coupling.[16][17]

- C5 (Carbon bearing Fluorine): This signal will be significantly downfield and will appear as a doublet with a very large one-bond coupling constant ( $^1\text{JCF} \approx 230-260$  Hz).[1]

- C4 & C6 (Ortho to Fluorine): These carbons, two bonds away from fluorine, will also appear as doublets but with a much smaller coupling constant ( $^2J_{CF} \approx 20\text{-}30$  Hz).[1]
- C2 & C3 (Meta to Fluorine): These carbons are three bonds away from fluorine and will show the smallest couplings of the ring carbons ( $^3J_{CF} \approx 3\text{-}8$  Hz), sometimes appearing only as broadened signals.
- C7 (Methylene Carbon): This aliphatic carbon will be the most upfield signal. It is four bonds removed from the fluorine and may show a small, resolvable coupling ( $^4J_{CF} \approx 1\text{-}4$  Hz).[16] The chemical shift for the methylamine carbon is typically in the 37-45 ppm range.[18]

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **(5-Fluoropyridin-3-yl)methylamine** in  $\text{DMSO-d}_6$

Signal Assignment	Approx. $\delta$ (ppm)	Multiplicity	Coupling Constant ( $J_{CF}$ , Hz)
C5	155 - 160	d	$^1J \approx 230\text{-}260$
C6	140 - 145	d	$^2J \approx 20\text{-}30$
C2	145 - 150	d	$^3J \approx 3\text{-}8$
C3	135 - 140	d	$^3J \approx 3\text{-}8$
C4	120 - 125	d	$^2J \approx 20\text{-}30$

| C7 (- $\text{CH}_2$ -) | 40 - 45 | d |  $^4J \approx 1\text{-}4$  |

## Conclusion

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **(5-Fluoropyridin-3-yl)methylamine** provide a wealth of structural information. The chemical shifts are dictated by the electronic environment of the fluoropyridine ring and the methylamine substituent. Crucially, the analysis of  $^1\text{H}$ - $^{19}\text{F}$  and  $^{13}\text{C}$ - $^{19}\text{F}$  coupling constants allows for the unambiguous assignment of nearly all proton and carbon signals. The one-bond C-F coupling is particularly diagnostic, providing immediate confirmation of the fluorine atom's position on the aromatic ring. By following the detailed protocols and interpretive guidelines presented in this note, researchers can confidently characterize this and

structurally related compounds, ensuring the integrity of their materials in drug discovery and development pipelines.

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